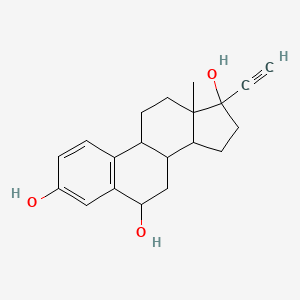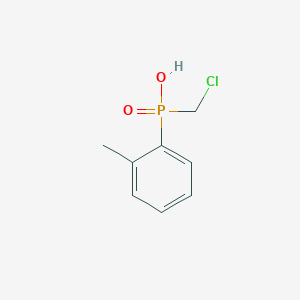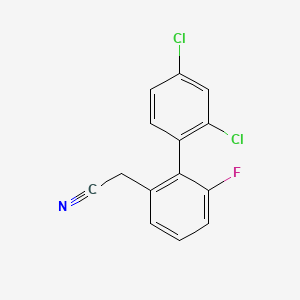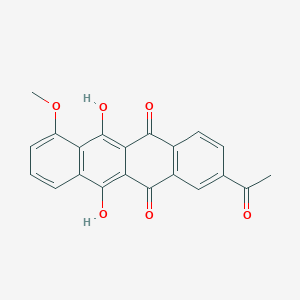
Dianhydrodaunomycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dianhydrodaunomycinone is a chemical compound with the molecular formula C21H14O6 and a molecular weight of 362.33 g/mol . It is a dark red solid that is slightly soluble in trifluoroacetic acid . This compound is an intermediate in the synthesis of various anthracycline antibiotics, including daunorubicin and doxorubicin, which are used in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dianhydrodaunomycinone can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Dianhydrodaunomycinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
Dianhydrodaunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Dianhydrodaunomycinone exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription . The compound’s cytotoxic activity is primarily due to its ability to induce DNA damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daunorubicin: An anthracycline antibiotic used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with a similar structure and mechanism of action.
Uniqueness
Dianhydrodaunomycinone is unique due to its role as an intermediate in the synthesis of multiple anthracycline antibiotics. Its chemical structure allows for various modifications, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C21H14O6 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-acetyl-6,11-dihydroxy-7-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C21H14O6/c1-9(22)10-6-7-11-13(8-10)20(25)16-17(18(11)23)21(26)15-12(19(16)24)4-3-5-14(15)27-2/h3-8,24,26H,1-2H3 |
Clé InChI |
UCJFNJIXWXLHKT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(=O)C3=C(C4=C(C=CC=C4OC)C(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
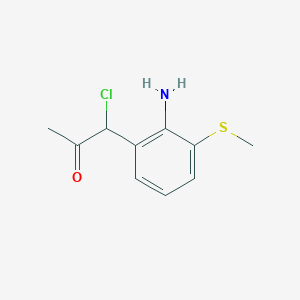

![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)
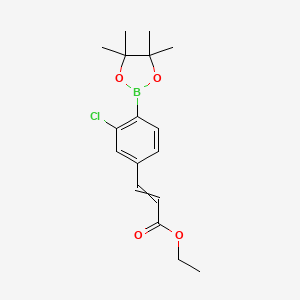
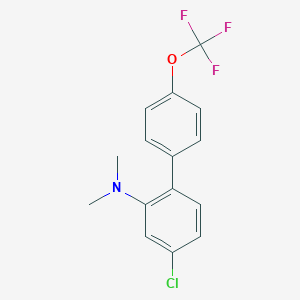
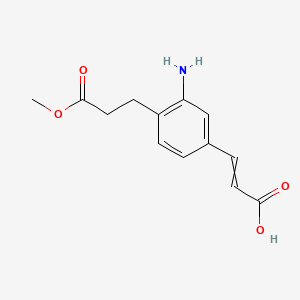
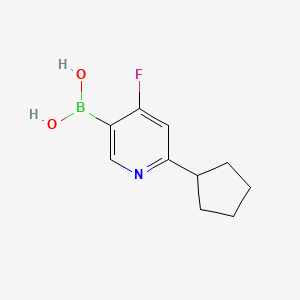
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

